2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate

Catalog No.
S14318363
CAS No.
64895-19-8
M.F
C22H21N3O4S
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-(9-Acridinylamino)phenyl)acetamide methanesul...

CAS Number

64895-19-8

Product Name

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate

IUPAC Name

acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4)

InChI Key

NNRJFNQGONYHQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is a complex organic compound characterized by its unique structure that includes an acridine moiety linked to a phenyl group through an amine bond, with an acetamide functional group and a methanesulfonate salt. The acridine derivative is known for its potential biological activities, particularly in the context of cancer treatment, due to its ability to intercalate into DNA and inhibit nucleic acid polymerization enzymes.

The chemical reactivity of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate primarily involves its ability to form complexes with DNA and interact with various nucleic acid polymerizing enzymes. The acridine structure facilitates intercalation between DNA base pairs, which can lead to the disruption of DNA replication and transcription processes. This compound may also undergo hydrolysis under acidic or basic conditions, releasing the methanesulfonate group and potentially forming other derivatives.

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate exhibits significant biological activity, particularly as an antitumor agent. It has been shown to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the intercalation into DNA, leading to structural distortions that hinder replication and transcription processes. Additionally, studies have indicated that this compound can inhibit specific nucleic acid polymerizing enzymes, further contributing to its anticancer properties .

The synthesis of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate typically involves several steps:

  • Formation of the acridine derivative: Starting from appropriate aminoacridine compounds, reactions such as acylation can be employed to introduce the acetamide functionality.
  • Coupling reaction: The acridine derivative is then coupled with p-aminophenol or similar compounds using standard peptide coupling methods.
  • Salt formation: The final step involves the reaction of the resulting amide with methanesulfonic acid to form the methanesulfonate salt.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

The primary applications of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate are in medicinal chemistry and cancer research. Its ability to intercalate into DNA makes it a candidate for further development as an anticancer drug. Additionally, it may serve as a tool compound in studies aimed at understanding DNA-drug interactions and the mechanisms of drug resistance in cancer cells.

Interaction studies involving 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate have demonstrated its binding affinity for DNA through various biochemical assays. Techniques such as equilibrium dialysis and fluorescence spectroscopy have been employed to characterize the binding modes, revealing that this compound binds through intercalation at specific sites on the DNA molecule. Furthermore, its effects on nucleic acid polymerizing enzymes such as DNA polymerases have been investigated, indicating that it can inhibit these enzymes in a manner that is independent of DNA sequence .

Several compounds share structural features or biological activities with 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate. These include:

  • Aminoflavone: An analog known for its anticancer properties through similar mechanisms of action involving DNA interaction.
  • Doxorubicin: A well-known anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
  • Mitoxantrone: A synthetic anthracenedione with similar intercalative properties against DNA.

Comparison Table

CompoundStructure TypeMechanism of ActionUnique Features
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonateAcridine derivativeDNA intercalation and enzyme inhibitionMethanesulfonate salt enhances solubility
AminoflavoneFlavonoid derivativeIntercalation and apoptosis inductionExhibits selective toxicity
DoxorubicinAnthracyclineIntercalation and topoisomerase inhibitionBroad-spectrum anticancer activity
MitoxantroneAnthracenedioneIntercalation and topoisomerase inhibitionLess cardiotoxic than doxorubicin

Uniqueness

The uniqueness of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate lies in its specific structural arrangement combining acridine with a phenyl acetamide moiety, which enhances its solubility and potential bioactivity compared to other similar compounds. Its specific interaction profile with nucleic acids and enzymes also sets it apart in terms of therapeutic potential in oncology research.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

423.12527733 g/mol

Monoisotopic Mass

423.12527733 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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